Cas no 1111132-41-2 (2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde)
2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde
- DTXSID10685029
- MFCD11871061
- 2',4-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
- 2-Formyl-4-(2-hydroxyphenyl)phenol, 95%
- 1111132-41-2
- 2-FORMYL-4-(2-HYDROXYPHENYL)PHENOL
-
- MDL: MFCD11871061
- Inchi: 1S/C13H10O3/c14-8-10-7-9(5-6-12(10)15)11-3-1-2-4-13(11)16/h1-8,15-16H
- InChI Key: RHZZZUFBDQJORR-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1C=CC(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 214.062994177g/mol
- Monoisotopic Mass: 214.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320665-5 g |
2-Formyl-4-(2-hydroxyphenyl)phenol, 95%; . |
1111132-41-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320665-5g |
2-Formyl-4-(2-hydroxyphenyl)phenol, 95%; . |
1111132-41-2 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde Suppliers
2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde
Exploring the Properties and Applications of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde (CAS No. 1111132-41-2)
2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde (CAS No. 1111132-41-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. This hydroxybenzaldehyde derivative features two hydroxyl groups strategically positioned on its aromatic rings, making it particularly interesting for researchers working in the fields of organic synthesis, material science, and pharmaceutical intermediates.
The molecular structure of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde consists of a benzaldehyde core substituted with hydroxyl groups at the 2 and 5 positions, with an additional hydroxyphenyl moiety at the 5 position. This arrangement creates multiple sites for hydrogen bonding and molecular interactions, which contribute to its distinctive properties. The compound's CAS number 1111132-41-2 serves as a unique identifier in chemical databases and regulatory documentation.
Recent studies have highlighted the potential of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde in green chemistry applications, particularly as a building block for sustainable materials. With growing environmental concerns, researchers are increasingly interested in compounds that can be derived from biomass precursors or used in eco-friendly processes. The presence of multiple hydroxyl groups in this molecule makes it particularly suitable for metal chelation and catalysis, opening possibilities for its use in environmental remediation technologies.
In the pharmaceutical sector, derivatives of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde are being investigated for their potential biological activities. The compound's structure shares similarities with known pharmacophores in various therapeutic agents, making it a promising scaffold for drug discovery. Researchers are particularly interested in its potential antioxidant properties, which could be valuable in developing treatments for oxidative stress-related conditions.
The synthesis of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde typically involves multi-step organic reactions starting from readily available phenolic compounds. Recent advancements in catalytic methods have improved the efficiency of its production, addressing one of the common questions in chemical forums about "how to synthesize 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde". These improved methods have made the compound more accessible for research purposes while maintaining good yield and purity.
Material scientists have explored the use of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde in the development of functional polymers and coordination complexes. The compound's ability to form stable complexes with various metals has led to investigations into its potential for creating advanced materials with unique optical or electronic properties. This aligns with current trends in searching for "novel organic materials for electronics" and "metal-organic frameworks".
Analytical characterization of 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods help confirm the compound's identity and purity, which is crucial for research applications. The physical properties of this compound, including its melting point and solubility characteristics, are well-documented in chemical literature and databases.
From a commercial perspective, the demand for 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde has been steadily increasing, particularly from research institutions and specialty chemical manufacturers. Suppliers often highlight its availability in various purity grades to meet different application requirements. The compound's safety profile and handling requirements are frequently searched topics, reflecting the practical concerns of researchers working with this material.
Future research directions for 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde may focus on expanding its applications in renewable energy technologies and smart materials. The compound's structural features make it a candidate for developing molecular sensors or components in organic electronic devices. As sustainability becomes increasingly important in chemical research, the potential for biodegradable derivatives of this compound is another area attracting attention.
For researchers considering working with 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde, it's important to consult the latest scientific literature and safety data sheets. The compound's stability under various conditions and its compatibility with other chemicals are practical considerations that often appear in technical discussions. Proper storage conditions and handling procedures should always be followed to ensure safety and maintain the compound's integrity.
In conclusion, 2-hydroxy-5-(2-hydroxyphenyl)benzaldehyde (CAS No. 1111132-41-2) represents an interesting case study in how multi-functional organic compounds can bridge various scientific disciplines. Its applications span from basic research to potential industrial uses, reflecting the growing trend toward multidisciplinary approaches in chemical sciences. As research continues, we can expect to see new and innovative uses for this versatile compound emerge in response to the evolving needs of science and technology.
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